Home > Products > Screening Compounds P52017 > N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide -

N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Catalog Number: EVT-4799804
CAS Number:
Molecular Formula: C24H24N4O6S
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide

Compound Description: 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide and its 4-(dimethylamino) and 2-ethoxy analogues were designed and synthesized as potential gastroprokinetic agents. These compounds were found to have potent and selective gastric prokinetic activity along with weak dopamine D2 receptor antagonistic activity.

4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide

Compound Description: 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide, its 4-fluorobenzyl analogue, and the 3-methyl-2-butenyloxy analogue were found to be superior to cisapride and essentially equipotent to the 2-ethoxy analogue (AS-4370) in terms of gastrokinetic activity. These compounds, like AS-4370, did not exhibit dopamine D2 receptor antagonistic activity.

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl]benzamide citrate (AS-4370)

Compound Description: 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl]benzamide citrate (AS-4370) exhibited the most potent gastric emptying activity among a series of synthesized compounds. AS-4370 compared favorably with cisapride in terms of gastrokinetic activity and surpassed metoclopramide. Unlike metoclopramide and cisapride, AS-4370 lacked dopamine D2 receptor antagonistic activity in both in vitro and in vivo tests.

(S)-(-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide ((S)-(-)-Mosapride) and (R)-(+)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide ((R)-(+)-Mosapride)

Compound Description: (S)-(-)-mosapride and (R)-(+)-mosapride are the enantiomers of the selective gastroprokinetic agent mosapride. Both enantiomers demonstrated essentially equal potency in serotonin 5-HT4 receptor agonistic activity when tested on electrically evoked contractions in isolated guinea pig ileum.

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent. It was labeled with carbon-14 and deuterium for biochemical studies including metabolism and pharmacokinetics.

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) exhibited the highest activity among a series of benzamides tested for their neuroleptic activity, showcasing 13 and 408 times greater potency than haloperidol and metoclopramide, respectively. Notably, YM-09151-2 displayed a relatively high ratio of antistereotypic activity to cataleptogenicity in comparison with haloperidol and metoclopramide.

N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide

Compound Description: In a series of 2-amino- and 2-(substituted amino)-N-[(4-benzyl-2-morpholinyl)methyl]benzamides synthesized and evaluated for gastroprokinetic activity, N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide emerged as the most potent compound.

N-(cyclohexylmethyl)-5-(((cyclohexylmethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide (4d)

Compound Description: N-(cyclohexylmethyl)-5-(((cyclohexylmethyl)amino)methyl)-2-((4-(trifluoromethyl)benzyl)oxy)benzamide emerged as a lead autophagy inhibitor. It demonstrated significant effects on LC3B protein conversion and suppression of autophagosome-lysosome fusion, indicating autophagy inhibition.

2-Amino-N-(4-ethoxyphenyl)benzamide

Compound Description: 2-Amino-N-(4-ethoxyphenyl)benzamide was identified as a significant component in the dichloromethane extracts of the bulbs of several Amaryllidaceae species, including Hippeastrum vittatum, Crinum jagus, and Urceolina amazonica.

5-Alkyl- and 5-Aryl-2-amino-1,3,4-thiadiazines

Compound Description: A series of 5-alkyl- and 5-aryl-2-amino-1,3,4-thiadiazines were studied for their rates of rearrangement in strong acid. The rearrangement rates were observed to be first-order with respect to thiadiazine concentration. The rates decreased in a manner consistent with an SN2 reaction. The presence of electron-withdrawing groups in the 5-position of the thiadiazine ring resulted in significantly slower rearrangement rates.

6'-N-Methyl-kanamycin and 3',4'-Dideoxy-6'-N-methylkanamycin B

Compound Description: 6'-N-Methyl-kanamycin and 3',4'-dideoxy-6'-N-methylkanamycin B were synthesized as derivatives active against bacterial strains exhibiting resistance to kanamycin, kanamycin B, dibekacin, and other related antibiotics due to 6'-N-acetylating enzymes.

2-(Aminomethyl)-5-hydroxy-4H-pyran-4-one (Kojic Amine) and its Analogues

Compound Description: Kojic amine (2-(Aminomethyl)-5-hydroxy-4H-pyran-4-one) was synthesized and found to possess skeletal muscle relaxant activity, mimicking certain properties of γ-aminobutyric acid. A series of kojic amine analogues, including one-carbon homologues and amino acid amides, were also prepared and investigated.

N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)aryl benzamides and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides

Compound Description: These series of novel compounds were synthesized and evaluated for their anthelmintic and antitubercular activity. Some compounds demonstrated excellent anthelmintic activity and strong inhibition against Mycobacterium tuberculosis. Compounds with electron-withdrawing chlorine or electron-donating methyl groups displayed the highest potency against M. tuberculosis.

4-amino-5-chloro-2-ethoxybenzamides with Six- and Seven-Membered Heteroalicycles

Compound Description: A series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles were synthesized and evaluated for their gastroprokinetic activity. The study found that replacing the morpholine oxygen in the parent compound with other atoms (sulfur, nitrogen, or carbon) generally maintained potent gastric emptying activity. The direction of the N-benzyl group was determined to significantly influence the activity, while the location of the alicyclic nitrogen was less critical.

N-(1-benzyl-4-methylhexahydro-1,4-diazepin-6-yl) benzamides and carboxamides

Compound Description: This series of compounds was evaluated for their serotonin 5-HT3 receptor antagonistic activity, leading to the selection of DAT-582 as a promising compound with high efficacy in blocking chemotherapy-induced nausea and vomiting.

N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[N-(2-[¹⁸F]fluoroethyl)-N-methylsulfonyl]amino-2-methoxy-benzamide (¹⁸F-FSABZM)

Compound Description: ¹⁸F-FSABZM is a dopamine D2 receptor imaging agent synthesized and radiolabeled with fluorine-18 for potential use in positron emission tomography (PET) studies.

Properties

Product Name

N-benzyl-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

IUPAC Name

N-benzyl-2-[[2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetyl]amino]benzamide

Molecular Formula

C24H24N4O6S

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C24H24N4O6S/c1-17-12-13-19(28(31)32)14-22(17)27(35(2,33)34)16-23(29)26-21-11-7-6-10-20(21)24(30)25-15-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

GXOQZKKQXFGJRV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.